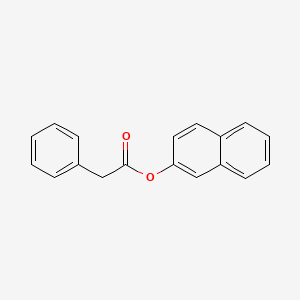
Phenylacetic acid, 2-naphthyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalen-2-yl 2-phenylacetate is an organic compound that belongs to the class of esters It is derived from naphthalene and phenylacetic acid Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings, while phenylacetic acid is an aromatic carboxylic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-2-yl 2-phenylacetate typically involves the esterification reaction between naphthalen-2-ol and phenylacetic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of naphthalen-2-yl 2-phenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product.
化学反应分析
Types of Reactions
Naphthalen-2-yl 2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of naphthalen-2-yl 2-phenylacetic acid or naphthalen-2-yl 2-phenylacetone.
Reduction: Formation of naphthalen-2-yl 2-phenylethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Naphthalen-2-yl 2-phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of dyes, fragrances, and other specialty chemicals.
作用机制
The mechanism of action of naphthalen-2-yl 2-phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release naphthalen-2-ol and phenylacetic acid, which may interact with enzymes or receptors in biological systems. The aromatic rings can also participate in π-π interactions with other aromatic compounds, influencing their activity and stability.
相似化合物的比较
Similar Compounds
Naphthalen-2-yl acetate: Similar structure but lacks the phenyl group.
Phenylacetic acid esters: Similar ester functionality but different aromatic components.
Naphthalen-2-yl benzoate: Similar structure but with a benzoic acid moiety instead of phenylacetic acid.
Uniqueness
Naphthalen-2-yl 2-phenylacetate is unique due to the combination of naphthalene and phenylacetic acid, which imparts distinct chemical properties and potential applications. The presence of both aromatic rings and the ester functionality allows for diverse chemical reactivity and interactions in various fields of research and industry.
生物活性
Phenylacetic acid, 2-naphthyl ester is a compound of interest due to its potential biological activities. This article explores the biological activity of this ester, including its synthesis, metabolic pathways, and therapeutic implications based on diverse research findings.
Phenylacetic acid is a carboxylic acid that can form esters through various synthetic methods. The synthesis of this compound typically involves the reaction of phenylacetic acid with 2-naphthol in the presence of coupling agents such as titanium tetrachloride (TiCl₄) or other catalysts. The efficiency of these reactions can vary based on the conditions used, such as temperature and solvent choice.
| Reagent | Conditions | Yield (%) |
|---|---|---|
| TiCl₄ | Room temperature, DCM | 30-82 |
| 2-Naphthol | Reflux in toluene | 84 |
| Benzyl alcohol | Non-polar solvent | 81 |
Metabolism and Biological Significance
Phenylacetic acid is known to be involved in metabolic pathways related to phenylalanine metabolism. It can be produced from phenylpyruvate through decarboxylation. This pathway is particularly significant in conditions like phenylketonuria (PKU), where excess phenylalanine leads to increased levels of phenylacetate in biofluids.
Phenylacetate has been identified as a uremic toxin and is associated with various health conditions, including nephritis and hepatitis. Its presence in the biofluids of patients indicates a potential biomarker for metabolic disorders.
Biological Activities
Research has highlighted several biological activities associated with phenylacetic acid derivatives, including:
- Antimicrobial Activity : Some studies indicate that esters of phenylacetic acid may exhibit antimicrobial properties against various pathogens.
- Antioxidant Activity : Phenylacetate has been shown to possess antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing inflammation in various tissues.
Case Studies and Research Findings
- Antioxidant Properties : A study demonstrated that phenylacetate could reduce reactive oxygen species (ROS) levels in cellular models, suggesting its role as a protective agent against oxidative stress .
- Neuroprotective Effects : Research indicated that phenylacetate might have neuroprotective effects by inhibiting apoptosis in neuronal cells, which could be beneficial in neurodegenerative diseases .
- Therapeutic Applications : Phenylacetate has been explored as an adjunct therapy in cancer treatment due to its ability to enhance the efficacy of chemotherapeutic agents while reducing their toxic effects .
属性
CAS 编号 |
2491-30-7 |
|---|---|
分子式 |
C18H14O2 |
分子量 |
262.3 g/mol |
IUPAC 名称 |
naphthalen-2-yl 2-phenylacetate |
InChI |
InChI=1S/C18H14O2/c19-18(12-14-6-2-1-3-7-14)20-17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13H,12H2 |
InChI 键 |
GOALADUJAUGWAQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















